molecular formula C20H17N3O3S B12123728 4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12123728
M. Wt: 379.4 g/mol
InChI Key: AAULNLGHDSELTK-UHFFFAOYSA-N
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Description

4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the thiadiazole moiety and other functional groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s activity.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide include other benzamide derivatives and thiadiazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

4-(2-oxo-2-phenylacetyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C20H17N3O3S/c1-12(2)19-22-23-20(27-19)21-18(26)15-10-8-14(9-11-15)17(25)16(24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,23,26)

InChI Key

AAULNLGHDSELTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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